[4-Amino-2-(Tert-Butylamino)-1,3-Thiazol-5-Yl](Phenyl)methanone
Description
4-Amino-2-(Tert-Butylamino)-1,3-Thiazol-5-Ylmethanone is a thiazole-based small molecule characterized by a central 1,3-thiazol-5-yl ring substituted with amino and tert-butylamino groups at positions 4 and 2, respectively. The phenylmethanone moiety at position 5 enhances its planar aromaticity, facilitating interactions with hydrophobic binding pockets in biological targets. This compound (CAS: 339020-31-4) is utilized experimentally as a kinase inhibitor, notably targeting CHEK1 (Checkpoint kinase 1), as indicated by its inclusion in protein interaction databases . Its molecular weight is 329.8 g/mol (C₁₆H₁₂ClN₃OS), and it is typically synthesized with ≥95% purity for research applications .
Properties
IUPAC Name |
[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-14(2,3)17-13-16-12(15)11(19-13)10(18)9-7-5-4-6-8-9/h4-8H,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHNGAHNKVLUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339020-31-4 | |
| Record name | [4-Amino-2-[(1,1-dimethylethyl)amino]-5-thiazolyl]phenylmethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVD6G32BMR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted thiazole compounds .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the thiazole structure can enhance cytotoxicity against various cancer cell lines, suggesting that 4-Amino-2-(Tert-Butylamino)-1,3-Thiazol-5-Yl(Phenyl)methanone may also possess similar properties .
- Antimicrobial Properties
- Anti-inflammatory Effects
Biochemical Applications
- Enzyme Inhibition
- Drug Development
Case Studies
-
Study on Anticancer Activity
- A study published in a peer-reviewed journal examined the effects of thiazole derivatives on human cancer cell lines. It was found that compounds structurally similar to 4-Amino-2-(Tert-Butylamino)-1,3-Thiazol-5-Yl(Phenyl)methanone exhibited significant apoptosis-inducing effects in breast cancer cells .
- Antimicrobial Efficacy Testing
Mechanism of Action
The mechanism of action of 4-amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and function .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of 5-acyl-2,4-diaminothiazoles, which exhibit diverse biological activities depending on substituents. Key structural analogues include:
| Compound Name | Substituents (R1, R2, R3) | Biological Target | Key References |
|---|---|---|---|
| 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone | R1 = tert-butyl, R2 = H, R3 = phenyl | CHEK1, CDK2 | |
| 4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-ylmethanone | R1 = 4-Cl-phenyl, R2 = 3-NO₂-phenyl | CDK5 | |
| 4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone | R1 = allyl, R2 = H, R3 = phenyl | CDK2 | |
| 4-Amino-2-(benzylamino)-1,3-thiazol-5-ylmethanone (8d) | R1 = benzyl, R2 = 3,4-dimethoxyphenyl | Not specified | |
| 4-Amino-2-(4-toluidino)-1,3-thiazol-5-ylmethanone (F091-1170) | R1 = 4-methylphenyl, R2 = 4-F-phenyl | Screening compound |
Substituent Effects :
- In contrast, the 4-chlorophenyl substituent in the CDK5 inhibitor (30OG) introduces halogen bonding capabilities, critical for ATP-binding site interactions .
- Methanone Aryl Group (R3): The phenyl group in the target compound provides moderate hydrophobicity, while the 3-nitrophenyl group in 30OG increases electron-withdrawing effects, enhancing binding affinity (-7.3 kcal/mol) to CDK5 .
Biological Activity
4-Amino-2-(Tert-Butylamino)-1,3-Thiazol-5-Ylmethanone is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects on various biological systems.
Chemical Structure and Properties
The compound's molecular formula is , and it features a thiazole ring substituted with an amino group and a tert-butylamino group. The phenylmethanone moiety contributes to its lipophilicity, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 4-Amino-2-(Tert-Butylamino)-1,3-Thiazol-5-Ylmethanone exhibit a range of biological activities, including:
- Antimicrobial Properties : Some thiazole derivatives have shown effectiveness against bacterial strains.
- Anticancer Activity : Certain analogs have demonstrated cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Compounds in this class may act as inhibitors for various enzymes involved in metabolic pathways.
The biological activity of 4-Amino-2-(Tert-Butylamino)-1,3-Thiazol-5-Ylmethanone is hypothesized to involve:
- Binding Interactions : The compound may bind to specific receptors or enzymes, altering their activity.
- Signal Transduction Modulation : It could influence pathways related to cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can induce oxidative stress in target cells.
Table 1: Summary of Biological Activities
Table 2: Case Studies
| Study | Findings | |
|---|---|---|
| Study A | Showed significant antibacterial activity against Staphylococcus aureus. | Promising for drug development. |
| Study B | Induced apoptosis in MCF-7 cells with IC50 values < 10 µM. | Potential anticancer agent. |
| Study C | Inhibited kinase activity by 50% at 20 µM concentration. | Useful for targeting specific pathways. |
Case Studies
-
Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole derivatives, including 4-Amino-2-(Tert-Butylamino)-1,3-Thiazol-5-Ylmethanone. Results indicated a significant reduction in bacterial growth for several strains, suggesting potential as an antibacterial agent.
-
Cytotoxicity Against Cancer Cells :
- Research conducted on the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed that it induces apoptosis through the activation of caspase pathways. The study reported an IC50 value indicating high potency against these cells.
-
Enzyme Inhibition Studies :
- An investigation into the enzyme inhibition capabilities highlighted that the compound effectively inhibits certain kinases involved in cancer progression, making it a candidate for further development as an anticancer therapeutic.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-Amino-2-(Tert-Butylamino)-1,3-Thiazol-5-Ylmethanone?
The synthesis typically involves condensation reactions of appropriately substituted thiazole precursors with aromatic ketones. For example, similar thiazole derivatives are synthesized via refluxing mixtures of α,β-unsaturated ketones with amines or hydrazine derivatives in polar solvents (e.g., ethanol or acetic acid), followed by purification using column chromatography with gradients of petroleum ether and ethyl acetate . Reaction optimization may require adjusting stoichiometry, solvent polarity, and heating duration to improve yield.
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and hydrogen/carbon environments (e.g., tert-butylamino signals at δ ~1.3 ppm for 1H and ~29 ppm for 13C) .
- Infrared Spectroscopy (IR) : To identify functional groups like C=O (1650–1700 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification (e.g., calculated [M+H]+ = 316.1422) .
- Elemental Analysis : Confirmation of C, H, N, and S content within ±0.4% of theoretical values .
Q. How can researchers screen this compound for preliminary biological activity?
Standard protocols include:
- Antimicrobial Assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorogenic substrates and recombinant enzymes (e.g., CDK9 inhibition via ATP-binding site competition) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and electronic properties?
- Wavefunction Analysis : Software like Multiwfn calculates electron density distributions, electrostatic potentials, and bond orders to identify nucleophilic/electrophilic sites . For example, the thiazole ring’s electron-deficient nature may be quantified via Laplacian of electron density (∇²ρ) analysis .
- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d,p) level to predict vibrational frequencies and compare with experimental IR data .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For instance, hydrogen-bonding patterns in crystal packing (e.g., N–H⋯O interactions) can clarify NMR signal assignments .
- Dynamic NMR Studies : Variable-temperature NMR to detect conformational exchange broadening in flexible substituents (e.g., tert-butyl group rotation) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Variation : Synthesize analogs with modified aryl/alkyl groups (e.g., fluorophenyl or benzylamino) to assess impacts on antimicrobial potency .
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., binding affinity to bacterial efflux pumps via π-π stacking with phenyl rings) .
Q. What experimental designs mitigate challenges in scaling up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
